1-(8-(2-((3-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
描述
属性
IUPAC Name |
1-[8-[2-(3-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-6-3-5-18(14-19)26-22(29)15-32-20-7-2-4-16-8-9-21(27-23(16)20)28-12-10-17(11-13-28)24(25)30/h2-9,14,17H,10-13,15H2,1H3,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQUVIXCPRTTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The compound is compared to structurally related molecules, focusing on substituent effects and hypothesized pharmacological implications.
Positional Isomerism of Methoxy Substituents
- Hypothesized to exhibit higher metabolic stability due to reduced steric hindrance during cytochrome P450 interactions.
Functional Group Variations
- The sulfonyl group may confer resistance to enzymatic hydrolysis, enhancing in vivo stability.
- V011-2749 Screening Compound (): Incorporates a 4-bromo-2-chlorophenyl carbamoyl group, introducing halogen bonds for stronger target interactions .
Heterocyclic Modifications
- 7-[3-Amino-4-(3′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (): Fluoro and cyclopropyl groups enhance metabolic stability and bioavailability . The carboxylic acid moiety improves solubility but may limit blood-brain barrier penetration.
- 1-(5-Chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide (): Chloro and pyrimidine groups increase lipophilicity, favoring nucleic acid intercalation . Dual carboxamide motifs suggest synergistic binding to ATP pockets in kinases.
Physicochemical and Pharmacokinetic Properties
Structure-Activity Relationship (SAR) Insights
- Methoxy Position : 3-Methoxy (target) vs. 4-methoxy () affects electronic distribution and steric interactions, influencing receptor selectivity.
- Carboxamide vs. Ester : Carboxamide (target) supports hydrogen bonding, critical for enzyme inhibition, while esters () prioritize passive diffusion .
- Halogen Incorporation : Bromo/chloro groups () enhance binding but may increase off-target risks .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(8-(2-((3-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Quinoline core functionalization : Introduce the 2-((3-methoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation) .
- Piperidine-4-carboxamide conjugation : Amide bond formation between the quinoline intermediate and piperidine-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Critical parameters : Temperature (60–80°C for coupling), solvent polarity (DMF or DCM), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients).
- Data Table :
| Step | Reaction Type | Key Reagents | Yield Range |
|---|---|---|---|
| Quinoline functionalization | Nucleophilic substitution | 3-Methoxyphenyl isocyanate, K₂CO₃ | 45–60% |
| Piperidine coupling | Amide bond formation | EDC, HOBt | 50–70% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]⁺ ~510.2 g/mol).
- HPLC : Purity assessment using C18 columns (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
- Solubility : Kinetic solubility in PBS (pH 7.4) via nephelometry .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be elucidated for the quinoline-piperidine scaffold?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl; vary piperidine carboxamide groups) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., methoxy group enhances membrane permeability) .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .
- Data Table :
| Analog | Modification | IC₅₀ (μM) vs EGFR |
|---|---|---|
| Parent compound | None | 0.85 |
| 3-Fluorophenyl variant | Methoxy → Fluoro | 1.2 |
| Piperidine → morpholine | Carboxamide → morpholine | >10 |
Q. How should contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI) if MTT data is inconsistent .
Q. What strategies optimize in vivo bioavailability without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce ester groups at the carboxamide to enhance oral absorption .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility .
- PK/PD studies : Monitor plasma half-life in rodent models (e.g., Sprague-Dawley rats) via LC-MS/MS .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to identify underlying causes?
- Methodological Answer :
- Source validation : Cross-check kinase isoforms used (e.g., EGFR T790M vs wild-type) .
- ATP concentration : Ensure consistent ATP levels (1 mM in assays) to avoid skewed results .
- Data normalization : Use Z-factor to assess assay quality and exclude outliers .
Experimental Design Considerations
Q. What controls are essential for mechanistic studies targeting protein interactions?
- Methodological Answer :
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